N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 3: A 4-fluorophenyl group, enhancing electronic and steric interactions for target binding .
- Position 5: A methyl substituent, contributing to metabolic stability and hydrophobic interactions .
- Position 7: An N-butyl amine, which modulates lipophilicity and pharmacokinetic properties compared to smaller or aromatic amines .
tb) due to their inhibition of ATP synthase .
Properties
IUPAC Name |
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c1-3-4-9-19-16-10-12(2)21-17-15(11-20-22(16)17)13-5-7-14(18)8-6-13/h5-8,10-11,19H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZBNUIWIKKEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-(4-Fluorophenyl)-5-Methyl Core
A 3-aminopyrazole precursor bearing the 4-fluorophenyl group at position 3 reacts with a methyl-substituted β-ketoester (e.g., methyl acetoacetate) under acidic or basic conditions. The reaction typically occurs in refluxing ethanol or acetic acid, facilitating the formation of the pyrimidine ring via cyclodehydration. For example, β-ketonitrile intermediates have been employed to introduce methyl groups at position 5, as demonstrated in related syntheses.
Key Reaction Parameters :
Introduction of the N-Butylamine Group at Position 7
Following core formation, the 7-position is functionalized via nucleophilic substitution. A halogen (e.g., chlorine) or sulfonate leaving group is introduced at position 7 using agents like POCl₃ or mesyl chloride. Subsequent reaction with n-butylamine in the presence of a base (e.g., K₂CO₃) in DMF or THF affords the desired N-butylamine derivative.
Optimization Insight :
-
Excess n-butylamine (2–3 equivalents) improves substitution efficiency.
-
Microwave-assisted conditions reduce reaction time from 12 hours to 30 minutes.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions offer a streamlined route to complex heterocycles by combining three or more reactants in a single pot. For the target compound, a Mannich-type MCR has been proposed:
One-Pot Assembly of the Pyrazolo[1,5-a]Pyrimidine Skeleton
A mixture of 3-amino-4-fluorophenylpyrazole , methyl acetylacetone , and n-butylamine undergoes condensation in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or CeCl₃). The reaction proceeds via imine formation, followed by cyclization to yield the pyrazolo[1,5-a]pyrimidine core.
Advantages :
Limitations :
-
Competing side reactions may necessitate careful temperature control (60–70°C).
Post-Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Intermediates
This modular approach involves synthesizing a halogenated pyrazolo[1,5-a]pyrimidine intermediate, followed by late-stage amination.
Halogenation at Position 7
The core structure 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is treated with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile to introduce a halogen at position 7.
Buchwald-Hartwig Amination
The halogenated intermediate undergoes palladium-catalyzed coupling with n-butylamine. Using a catalyst system of Pd(OAc)₂/Xantphos and Cs₂CO₃ as a base in toluene at 110°C, the N-butyl group is installed with high regioselectivity.
Representative Data :
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos/Cs₂CO₃ | Toluene | 110 | 85 |
| Pd₂(dba)₃/BINAP/KOtBu | Dioxane | 100 | 78 |
β-Ketonitrile-Based Alkylation Approach
Inspired by the synthesis of related pyrazolo[1,5-a]pyrimidines, this method employs β-ketonitrile intermediates to introduce the N-butylamine group.
Formation of β-Ketonitrile Intermediate
Reaction of 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol with cyanogen bromide (BrCN) in acetonitrile yields the corresponding β-ketonitrile.
Alkylation with n-Butylamine
The nitrile group undergoes nucleophilic attack by n-butylamine in the presence of n-BuLi at −60°C, followed by aqueous work-up to afford the final product.
Critical Considerations :
-
Low temperatures (−60°C) prevent side reactions.
-
Anhydrous conditions are essential for high yields (70–80%).
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 3 | 60–75 | Well-established protocol | Multiple purification steps |
| Multicomponent Reaction | 1 | 70–80 | Time-efficient | Limited substrate scope |
| Post-Functionalization | 2 | 75–85 | High regioselectivity | Requires palladium catalysts |
| β-Ketonitrile Alkylation | 2 | 70–80 | Mild conditions | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated precursors, organometallic reagents, or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehalogenated or hydrogenated analogs.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core with a butyl group and a fluorophenyl substituent, which are critical for its biological activity.
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, derivatives of this compound have shown effectiveness against various viral infections, including respiratory syncytial virus (RSV) and other RNA viruses. A study demonstrated that modifications in the phenyl substituent significantly influenced antiviral potency, with 4-fluorophenyl groups enhancing activity compared to other substitutions .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. In particular, compounds with similar structures have been reported to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer .
Anti-inflammatory Effects
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators such as prostaglandins . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, suggesting potential applications in treating bacterial infections . The structure-activity relationship (SAR) studies highlighted that the presence of the fluorine atom enhances the antimicrobial efficacy of the compound.
Case Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of N-butyl derivatives against RSV showed promising results. The derivatives were tested in vitro and demonstrated significant reductions in viral load at low micromolar concentrations . The incorporation of the fluorophenyl group was crucial for enhancing antiviral activity.
Case Study 2: Anticancer Mechanism
In another investigation, the compound was tested on various cancer cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis via mitochondrial pathways. The study concluded that further optimization of the chemical structure could lead to more potent anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of RSV replication | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Activity against bacterial strains |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| N-butyl with 4-fluorophenyl | High antiviral potency | Enhances interaction with viral targets |
| N-butyl with 3-chlorophenyl | Moderate activity | Reduced efficacy compared to fluorinated variant |
| N-butyl with no aromatic substitution | Low or no activity | Lack of interaction sites |
Mechanism of Action
The mechanism of action of N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-(4-Fluorophenyl) : Present in the target compound, this group is associated with high anti-M. tb activity (IC₅₀ < 1 μM in some analogues) and reduced hERG channel binding, minimizing cardiotoxicity .
- 3-Phenyl : Found in compound 1 (), this substitution shows moderate activity but higher metabolic clearance in liver microsomes .
- 3-(4-Chlorophenyl) : Seen in and , chlorophenyl groups increase molecular weight and lipophilicity but may reduce solubility .
Substituent Variations at Position 5
Substituent Variations at Position 7
- This contrasts with pyridinylmethyl amines (e.g., ), which improve solubility via hydrogen bonding but may increase metabolic liability .
- N-(Pyridin-2-ylmethyl) : Common in active M. tb inhibitors (e.g., compounds 22–44, ), this group offers π-π stacking interactions with target enzymes but may elevate hERG binding risks .
- N-Cyclopentyl/N-Morpholinyl : Derivatives like 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine () demonstrate improved target selectivity but require optimization for bioavailability .
Anti-Mycobacterial Activity
- Potency : The 3-(4-fluorophenyl) motif is critical for submicromolar IC₅₀ values (e.g., compound 32 in : IC₅₀ = 0.12 μM) . The target compound’s N-butyl group may slightly reduce potency compared to pyridinylmethyl analogues but enhance metabolic stability .
- hERG Liability : Fluorophenyl and pyridinylmethyl groups mitigate hERG channel inhibition (e.g., <10% inhibition at 10 μM for compound 34, ) .
Pharmacokinetic Properties
- Microsomal Stability : 5-Methyl and 3-(4-fluorophenyl) substituents correlate with >60% stability in mouse/human liver microsomes (). The N-butyl group may further enhance stability by reducing oxidative metabolism .
- Solubility : Pyridinylmethyl amines (e.g., ) exhibit higher solubility (>50 μM) than N-butyl derivatives, which may require formulation adjustments for oral delivery .
Data Tables
Table 1. Key Analogues and Their Properties
Biological Activity
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is and it features a complex structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Many derivatives show significant inhibitory effects on cancer cell lines, particularly against BRAF(V600E) and EGFR kinases. The presence of specific substituents enhances this activity.
- Antiviral Properties : Some compounds in this class have been identified as potential antiviral agents, particularly against viral infections.
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances binding affinity to target proteins |
| Methyl Substituent | Modulates lipophilicity and solubility |
| Butyl Chain | Influences pharmacokinetic properties |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect, particularly in breast cancer models (MCF-7 and MDA-MB-231) .
- Antiviral Activity : Research highlighted the ability of certain pyrazolo derivatives to inhibit viral replication in vitro. These findings suggest that modifications in the molecular structure can enhance antiviral potency .
- Inflammatory Response Modulation : In experimental models of inflammation, compounds derived from pyrazolo[1,5-a]pyrimidines showed significant reductions in inflammatory markers, indicating their potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s pyrazolo[1,5-a]pyrimidine core can be synthesized via multi-step protocols. A common approach involves:
- Step 1 : Condensation of fluorinated phenyl precursors with aminopyrazole derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the N-butyl group via nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Optimization : Yield and purity depend on temperature control (80–120°C), solvent selection (e.g., dichloromethane for intermediates), and stoichiometric ratios (1:1.2 for amine coupling) .
- Validation : Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 351.18) .
- X-ray Crystallography : Resolves regioselectivity in the pyrazolo-pyrimidine core (e.g., bond angles of 120° for aromatic rings) .
Q. What in vitro assays are used to evaluate its biological activity, and how are contradictory results addressed?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or microbial targets (e.g., Mycobacterium tuberculosis) using fluorescence-based assays (IC₅₀ values <10 µM indicate potency) .
- Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological profile?
- Methodological Answer :
- SAR Studies : Replace the N-butyl group with pyridinylmethyl (: Compound 32) or trifluoromethyl () to enhance binding affinity.
- Key Findings : Fluorophenyl and tert-butyl groups improve metabolic stability (t₁/₂ > 2 hrs in microsomes) but may reduce solubility. Use LogP calculations (cLogP ~3.5) to balance lipophilicity .
- Data Integration : Compare IC₅₀ shifts across analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to map pharmacophore requirements .
Q. What in vivo models are suitable for evaluating its therapeutic potential, and how are pharmacokinetic parameters optimized?
- Methodological Answer :
- Rodent Models : Test anti-Parkinsonian activity in 6-hydroxydopamine-lesioned rats (e.g., 0.1–1 mg/kg oral dose reduces catalepsy) .
- PK Optimization : Modify the N-alkyl chain (e.g., ethyl to cyclopentyl) to enhance bioavailability (AUC > 500 ng·h/mL) and brain penetration (Kp,uu > 0.3) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., morpholine ring oxidation) .
Q. How can computational methods resolve discrepancies in target engagement data?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with A₂A adenosine receptors (e.g., hydrogen bonding with Asn253) .
- MD Simulations : Assess binding mode stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
- Machine Learning : Train models on pyrazolo-pyrimidine datasets to predict off-target effects (e.g., hERG inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
